A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1-indanone: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1-indanone: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1-indanone is a fluorinated bicyclic ketone that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1] As a derivative of 1-indanone, a scaffold present in numerous biologically active molecules, its strategic functionalization with a trifluoromethyl (CF3) group at the 6-position confers unique and highly desirable properties.[2][3] The trifluoromethyl group is a powerful modulator of molecular characteristics; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5]
This guide provides an in-depth examination of the core physical and chemical properties of 6-(trifluoromethyl)-1-indanone. It details validated experimental protocols for its synthesis and purification, explains the scientific rationale behind methodological choices, and explores its applications, particularly in the realm of drug discovery.
Core Physicochemical Properties
The distinct properties of 6-(trifluoromethyl)-1-indanone are fundamental to its utility in synthesis. The presence of the trifluoromethyl group dramatically influences its boiling point, density, and reactivity compared to the parent 1-indanone molecule.[6][7] These key physical constants are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68755-37-3 | [8][9] |
| Molecular Formula | C₁₀H₇F₃O | [9][10][11] |
| Molecular Weight | 200.16 g/mol | [9][10][11] |
| Appearance | Light yellow to brown solid-liquid mixture or white to light orange fluffy powder. | [8][12] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [8][10][11] |
| Density | 1.321 g/mL at 25 °C | [8][10][11] |
| Refractive Index (n20/D) | 1.496 | [8][10] |
| Flash Point | >110 °C | [8] |
| Purity (Typical) | ≥95-99% | [9][11] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon).[8][10] Keep in a well-closed container, protected from light, moisture, and heat in a cool, dry place.[12] |
Spectroscopic and Analytical Data
Characterization of 6-(trifluoromethyl)-1-indanone relies on standard spectroscopic techniques. While detailed spectra are proprietary to suppliers, typical analytical data includes:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: These provide the definitive structural signature of the molecule.
-
Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl (C=O) group and the trifluoromethyl group.
-
Mass Spectrometry (MS): A common analysis shows the (M+H)⁺ ion at m/z 201.0, confirming the molecular weight.[8]
Comprehensive spectral data for this compound can typically be obtained from commercial suppliers or chemical databases such as ChemicalBook.[13]
Chemical Reactivity, Stability, and Handling
Stability: 6-(Trifluoromethyl)-1-indanone is generally stable under recommended storage conditions.[12] It should be kept under an inert atmosphere, as prolonged exposure to air and moisture may lead to degradation.[8][10]
Reactivity: The indanone core is a versatile scaffold for further chemical modification.[2][3] The ketone functionality can undergo reduction to the corresponding indanol, and the adjacent methylene group can be functionalized, for instance, through α-fluorination.[14] The trifluoromethyl group is highly stable and does not typically participate in reactions, but its electron-withdrawing effect can influence the reactivity of the aromatic ring.[1]
Handling and Safety:
-
Hazards: The compound is harmful if swallowed and may cause sensitization by skin contact.[12]
-
Precautions: Use personal protective equipment, including gloves and safety glasses.[12] Handle in a well-ventilated area or fume hood to avoid inhaling vapors.[12]
-
Incompatibilities: Avoid strong oxidizing agents.[12]
Experimental Protocols: Synthesis and Purification
The synthesis of 6-(trifluoromethyl)-1-indanone is most effectively achieved via an intramolecular Friedel-Crafts-type cyclization of a substituted phenylpropanoic acid precursor.[2][3] This method provides a reliable route to the target molecule.
Synthesis via Intramolecular Cyclization
This protocol is adapted from a patented procedure, demonstrating a robust method for laboratory-scale synthesis.[8]
Causality and Rationale:
-
Starting Material: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid is chosen as the precursor. The bromo-substituent is key for the subsequent lithium-halogen exchange.
-
Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) is a strong organolithium base used to deprotonate the most acidic proton or, in this case, to perform a lithium-halogen exchange with the aryl bromide. This is conducted at a very low temperature (-78 °C) to prevent side reactions, such as reaction with the carboxylic acid proton or the enolizable protons of the propanoic acid chain. The exchange creates a highly reactive aryllithium intermediate.
-
Intramolecular Cyclization: Upon formation, the aryllithium species acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoic acid's carboxylate group (formed in situ). This intramolecular reaction forms the five-membered ring of the indanone scaffold.
-
Acidic Workup: The reaction is quenched with a strong acid (HCl) to neutralize any remaining organolithium reagent and to protonate the intermediate alkoxide, leading to the final 1-indanone product after tautomerization.
-
Purification: Silica gel column chromatography is the standard and effective method for purifying the crude product from unreacted starting material and side products.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid (e.g., 6.40 g, 21.5 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 300 mL) and hexane (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a 2.5 M solution of n-butyllithium in hexane (e.g., 19 mL) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 15 minutes.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 2N HCl solution (150 mL) with vigorous stirring to terminate the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of 10-20% ethyl acetate in hexane to afford pure 6-(trifluoromethyl)-1-indanone.
Caption: Workflow for the synthesis of 6-(trifluoromethyl)-1-indanone.
Purification by Column Chromatography
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-(trifluoromethyl)-1-indanone.
Caption: General workflow for purification via column chromatography.
Applications in Drug Discovery and Chemical Research
6-(Trifluoromethyl)-1-indanone is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11]
-
Central Nervous System (CNS) Drugs: Its structure is valuable for creating compounds with neuroactive properties, making it a target for the development of drugs treating CNS disorders.[11]
-
Enhanced Pharmacokinetics: The trifluoromethyl group often improves metabolic stability by blocking sites susceptible to enzymatic degradation.[4] Its lipophilicity can also enhance bioavailability by allowing molecules to better penetrate biological membranes.[1][4]
-
General Synthesis: It serves as a versatile reactant for producing complex fluorinated organic molecules.[11] For example, it is used in the enantioselective synthesis of homoallylic azides and nitriles.[8] The indanone scaffold itself is a precursor to a wide range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[3][15]
Conclusion
6-(Trifluoromethyl)-1-indanone is a high-value chemical intermediate whose physical and chemical properties are largely dictated by its fluorinated indanone structure. Its defined boiling point, density, and reactivity profile, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for researchers. Its primary importance lies in its role as a sophisticated building block for the synthesis of novel therapeutic agents, where the incorporation of the trifluoromethyl group is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides the foundational technical knowledge required for its effective handling, synthesis, and application in advanced scientific research.
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